PF-06869206 is a selective pharmacological inhibitor of sodium-dependent phosphate transporters, specifically targeting the sodium-phosphate cotransporter NaPi2a. This compound has garnered attention for its potential therapeutic applications in conditions characterized by impaired phosphate excretion, such as chronic kidney disease and certain genetic disorders affecting phosphate metabolism. The compound's ability to modulate phosphate levels in vivo has been demonstrated through various studies, highlighting its role in increasing fractional excretion of phosphate and reducing serum phosphate levels in animal models.
PF-06869206 was developed as part of a research initiative aimed at discovering orally bioavailable inhibitors of renal phosphate transporters. It belongs to the class of small molecules that inhibit specific transport proteins involved in phosphate homeostasis. The compound's mechanism of action is primarily through the inhibition of NaPi2a, which plays a crucial role in renal phosphate reabsorption. Studies have shown that PF-06869206 effectively reduces phosphate uptake in vitro and enhances phosphaturia in vivo, indicating its potential utility in managing hyperphosphatemic conditions.
PF-06869206 features a complex molecular structure characterized by a 4-azaindole core, which is essential for its biological activity. The detailed molecular formula and specific structural data are critical for understanding its interactions with biological targets. The compound's structural integrity is vital for its function as an inhibitor of NaPi2a, influencing both its binding affinity and selectivity.
PF-06869206 primarily engages in competitive inhibition with the NaPi2a transporter, leading to decreased phosphate reabsorption in renal proximal tubules. This inhibition results in increased urinary phosphate excretion (phosphaturia). The compound's pharmacokinetics have been studied extensively, revealing a half-life suitable for therapeutic applications and highlighting its efficacy across various doses in animal models .
The mechanism of action for PF-06869206 involves selective inhibition of the NaPi2a transporter located in the renal proximal tubules. By blocking this transporter, PF-06869206 effectively reduces phosphate reabsorption from urine back into the bloodstream, leading to increased urinary phosphate excretion. This process is crucial for managing conditions associated with elevated serum phosphate levels.
PF-06869206 exhibits several notable physical and chemical properties that contribute to its functionality as a pharmaceutical agent:
PF-06869206 has potential applications in various scientific fields, particularly within nephrology and metabolic disorders. Its ability to modulate phosphate levels makes it a candidate for treating conditions such as:
The proximal tubule epithelium expresses multiple sodium-phosphate cotransport systems that facilitate phosphate reabsorption from the glomerular filtrate. The type II sodium-phosphate cotransporter family (SLC34) plays the predominant role, with Npt2a (SLC34A1) accounting for 70-80% of total renal phosphate reabsorption in rodents and humans. The complementary transporter Npt2c (SLC34A3) contributes an additional 10-20%, while PiT-1 (SLC20A1) and PiT-2 (SLC20A2) play minor roles under physiological conditions [2] [6]. These transporters exhibit distinct kinetic properties and regulatory mechanisms:
Table 1: Major Renal Phosphate Transporters
Transporter | Gene | Localization | Contribution to Reabsorption | Regulatory Factors |
---|---|---|---|---|
Npt2a | SLC34A1 | Apical membrane | 70-80% | PTH, FGF23, dietary phosphate |
Npt2c | SLC34A3 | Apimal membrane | 10-20% | Dietary phosphate, PTH |
PiT-1 | SLC20A1 | Apical membrane | <5% | Less responsive to hormonal regulation |
PiT-2 | SLC20A2 | Apical membrane | <5% | Less responsive to hormonal regulation |
Npt2a operates as a sodium-dependent symporter that couples inorganic phosphate (Pi) translocation with sodium ions down their electrochemical gradient. This process exhibits electrogenic properties with a proposed Na+:Pi stoichiometry of 3:1. Kinetic analyses in opossum kidney (OK) cells – a validated proximal tubule model – demonstrate that Npt2a has a relatively high transport capacity (Vmax) and moderate affinity for phosphate (Km ≈ 0.1-0.2 mM) [2] [6]. Parathyroid hormone (PTH) and FGF23 rapidly decrease Npt2a activity through membrane retrieval mechanisms, promoting its internalization via clathrin-coated pits and subsequent lysosomal degradation. In contrast, dietary phosphate restriction increases Npt2a expression and membrane insertion [1] [3].
The functional dominance of Npt2a is evidenced by studies in knockout mice, where Npt2a deletion results in profound phosphaturia (approximately 70% reduction in reabsorption) and hypophosphatemia. Interestingly, Npt2c knockout mice exhibit only mild phosphate handling defects but display calcium homeostasis disturbances, confirming the distinct physiological roles of these transporters [2] [6]. This transporter specialization provides the molecular rationale for selective Npt2a inhibition as a therapeutic strategy.
Hyperphosphatemia arises from inadequate urinary phosphate excretion relative to dietary intake and endogenous production. Dysregulated Npt2a activity represents a common pathogenic mechanism across genetic and acquired disorders. In tumoral calcinosis – characterized by ectopic calcification and hyperphosphatemia – inactivating mutations in FGF23, GALNT3, or KLOTHO impair the hormonal regulation of Npt2a. Consequently, uncontrolled Npt2a-mediated reabsorption leads to phosphate retention despite elevated serum phosphate levels [1] [7]. Similarly, in hypoparathyroidism and pseudohypoparathyroidism, deficient PTH signaling prevents appropriate Npt2a downregulation.
Table 2: Genetic Disorders of Hyperphosphatemia Involving Npt2a Dysregulation
Disorder | Molecular Defect | Effect on Npt2a | Serum Phosphate | Key Pathophysiological Features |
---|---|---|---|---|
Tumoral calcinosis | FGF23 deficiency | Loss of inhibitory regulation | ↑↑↑ | Ectopic calcification, hyperphosphatemia |
Tumoral calcinosis | GALNT3 deficiency | Impaired FGF23 maturation | ↑↑↑ | Ectopic calcification, hyperphosphatemia |
Hypoparathyroidism | PTH deficiency | Loss of inhibitory regulation | ↑↑ | Hypocalcemia, hyperphosphatemia |
Pseudohypoparathyroidism | PTH resistance | Loss of inhibitory signaling | ↑↑ | Hypocalcemia, hyperphosphatemia, Albright hereditary osteodystrophy |
In chronic kidney disease (CKD), declining renal function progressively impairs phosphate excretion. As glomerular filtration rate (GFR) falls below 30 mL/min/1.73m², adaptive increases in FGF23 initially maintain normophosphatemia by suppressing Npt2a activity. However, this compensatory mechanism eventually fails due to tubular resistance to FGF23, loss of functional nephrons, and compensatory upregulation of Npt2b-mediated intestinal absorption [7] [8]. The resulting hyperphosphatemia activates a pathological cascade including secondary hyperparathyroidism, renal osteodystrophy, and vascular calcification. Notably, elevated serum phosphate independently predicts cardiovascular mortality in CKD patients, with even high-normal levels associating with increased risk [7] [9]. This pathophysiology establishes hyperphosphatemia as both a consequence and driver of CKD progression.
Current phosphate-lowering strategies in CKD rely primarily on oral phosphate binders that reduce intestinal absorption. However, these agents face significant limitations including high pill burden (up to 15-20 tablets daily), gastrointestinal intolerance, and inconsistent efficacy in controlling hyperphosphatemia. Crucially, even high-dose binders often fail to normalize FGF23 levels – a key mediator of CKD morbidity – due to compensatory increases in Npt2b-mediated phosphate absorption [7] [8]. Furthermore, phosphate restriction alone cannot adequately address impaired renal excretion once CKD progresses beyond stage 3.
Pharmacological Npt2a inhibition offers a mechanistically distinct approach by directly enhancing urinary phosphate excretion (phosphaturia). PF-06869206 demonstrates compelling preclinical evidence for this strategy:
Target Specificity: PF-06869206 exhibits submicromolar potency against human, rat, and mouse Npt2a (IC50 = 380 nM, 400 nM, and 540 nM, respectively) with >65-fold selectivity over Npt2b and Npt2c (IC50 >25 μM) [1] [4] [5]. Competitive binding studies reveal it acts as a competitive inhibitor that increases the Km for phosphate by approximately 2.4-fold without altering Vmax [2] [6].
Acute and Chronic Efficacy: In wild-type mice, single oral administration of PF-06869206 (ED50 ≈ 23 mg/kg) produces dose-dependent phosphaturia within 3 hours, reducing serum phosphate by up to 30%. This effect is completely absent in Npt2a-knockout mice, confirming target specificity [2] [6]. In rats with subtotal nephrectomy (a CKD model), once-daily dosing for 8 weeks produces sustained phosphaturia and prevents hyperphosphatemia without apparent tachyphylaxis [1] [7].
Hormonal Neutrality: Unlike PTH or FGF23-based therapies, chronic PF-06869206 administration does not significantly alter circulating FGF23 or PTH levels in CKD models [1] [7]. This distinguishes it from phosphate binders that incompletely suppress FGF23 elevation in CKD.
Table 3: Pharmacological Profile of PF-06869206 in Preclinical Models
Characteristic | Experimental Findings | Model System | Significance |
---|---|---|---|
Npt2a inhibition potency | IC50 = 0.38 μM (human), 0.40 μM (rat), 0.54 μM (mouse) | HEK293 cells expressing species-specific Npt2a | Cross-species activity supports translational potential |
Selectivity | >65-fold vs. Npt2b, Npt2c, PiT-1, PiT-2 (IC50 >25 μM) | HEK293 cells expressing transporters | Reduced off-target effects |
Inhibition kinetics | 2.4-fold ↑ Km for Pi; no Vmax change | Opossum kidney (OK) cells | Competitive inhibition mechanism |
Acute phosphaturic response | ED50 ≈ 23 mg/kg (oral) | Wild-type mice | Dose-dependent target engagement |
Plasma exposure | Moderate clearance; oral bioavailability: 50-100% | Rat and mouse PK studies | Suitable for once-daily dosing |
Chronic efficacy | Sustained phosphaturia and reduced serum phosphate over 8 weeks | 5/6 nephrectomy rat model | Potential for long-term hyperphosphatemia management |
PF-06869206 retains efficacy in genetic hyperphosphatemia models including Fgf23-null and Galnt3-null mice, demonstrating its ability to bypass defective FGF23 signaling [1] [7]. The compound also exhibits favorable pharmacokinetic properties with moderate clearance, good oral bioavailability (50-100% across species), and dose-proportional exposure that supports once-daily administration [1] [5]. Importantly, it remains effective in established CKD where residual tubular function persists but hormonal regulation is impaired.
A notable caveat is the observed off-target effect on epithelial sodium channels (ENaC) in the cortical collecting duct, evidenced by persistent natriuresis in Npt2a-knockout mice [2] [6]. While this suggests potential for sodium-mediated side effects, the clinical relevance remains undefined. Overall, PF-06869206 represents a mechanistically innovative approach to hyperphosphatemia management that addresses limitations of current therapies through selective modulation of the dominant renal phosphate transporter.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7